molecular formula C15H23ClO B14857601 2-Chloro-4-(3,5-dimethylheptan-3-yl)phenol

2-Chloro-4-(3,5-dimethylheptan-3-yl)phenol

Cat. No.: B14857601
M. Wt: 254.79 g/mol
InChI Key: CAHRRAZFHJOWMX-UHFFFAOYSA-N
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Description

2-Chloro-4-(1-ethyl-1,3-dimethyl-pentyl)-phenol is an organic compound that belongs to the class of chlorophenols. Chlorophenols are a group of chemicals where chlorine atoms are bonded to a phenol molecule. These compounds are often used in various industrial applications due to their antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(1-ethyl-1,3-dimethyl-pentyl)-phenol typically involves the chlorination of a phenol derivative. The reaction conditions may include:

    Chlorinating Agent: Chlorine gas or sodium hypochlorite.

    Solvent: A suitable organic solvent like dichloromethane.

    Temperature: Controlled to avoid over-chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound might involve:

    Continuous Flow Reactors: To ensure consistent quality and yield.

    Catalysts: To enhance the reaction rate and selectivity.

    Purification Steps: Such as distillation or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(1-ethyl-1,3-dimethyl-pentyl)-phenol can undergo various chemical reactions, including:

    Substitution Reactions: Where the chlorine atom can be replaced by other functional groups.

    Oxidation Reactions: Leading to the formation of quinones or other oxidized products.

    Reduction Reactions: Reducing the phenol to a cyclohexanol derivative.

Common Reagents and Conditions

    Substitution: Using nucleophiles like amines or thiols.

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Derivatives with different functional groups replacing the chlorine atom.

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Cyclohexanol derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Studying its antimicrobial properties and effects on microorganisms.

    Medicine: Potential use as an antiseptic or disinfectant.

    Industry: Used in the formulation of pesticides, herbicides, or preservatives.

Mechanism of Action

The mechanism by which 2-Chloro-4-(1-ethyl-1,3-dimethyl-pentyl)-phenol exerts its effects involves:

    Molecular Targets: Binding to microbial cell membranes, disrupting their integrity.

    Pathways Involved: Inhibition of enzyme activity essential for microbial survival.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorophenol: A simpler chlorinated phenol with similar antimicrobial properties.

    4-Chloro-3-methylphenol: Another chlorophenol used in disinfectants.

    2,4-Dichlorophenol: A compound with two chlorine atoms, used in herbicides.

Uniqueness

2-Chloro-4-(1-ethyl-1,3-dimethyl-pentyl)-phenol is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other chlorophenols.

Properties

Molecular Formula

C15H23ClO

Molecular Weight

254.79 g/mol

IUPAC Name

2-chloro-4-(3,5-dimethylheptan-3-yl)phenol

InChI

InChI=1S/C15H23ClO/c1-5-11(3)10-15(4,6-2)12-7-8-14(17)13(16)9-12/h7-9,11,17H,5-6,10H2,1-4H3

InChI Key

CAHRRAZFHJOWMX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(C)(CC)C1=CC(=C(C=C1)O)Cl

Origin of Product

United States

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